1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring, making it a highly fluorinated aromatic compound.
Preparation Methods
The synthesis of 1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methoxylation: Introduction of a difluoromethoxy group.
Thioether Formation: Introduction of a trifluoromethylthio group.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene: Similar structure but different positioning of functional groups.
This compound: Variations in the number and type of halogen atoms and functional groups.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and functional groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C8H3Cl2F5OS |
---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H |
InChI Key |
JDMFGJZLVWPPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)SC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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